Periformyline

Description

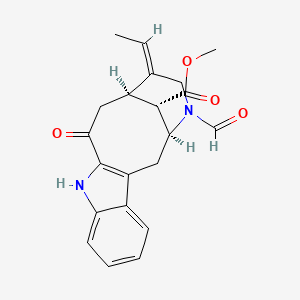

Structure

3D Structure

Properties

CAS No. |

2779-18-2 |

|---|---|

Molecular Formula |

C21H22N2O4 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

methyl (1S,14R,15E,18S)-15-ethylidene-17-formyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |

InChI |

InChI=1S/C21H22N2O4/c1-3-12-10-23(11-24)17-8-15-13-6-4-5-7-16(13)22-20(15)18(25)9-14(12)19(17)21(26)27-2/h3-7,11,14,17,19,22H,8-10H2,1-2H3/b12-3-/t14-,17-,19-/m0/s1 |

InChI Key |

NHUKMNGLSAXGDK-HROPKPTCSA-N |

SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C=O |

Isomeric SMILES |

C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34)C=O |

Canonical SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34)C=O |

Synonyms |

periformyline |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Periformyline

Elucidation of Periformyline Biosynthetic Route in Catharanthus Species

This compound has been isolated from Catharanthus trichophyllus and Catharanthus lanceus, but notably, it is not a known metabolite in the well-studied Catharanthus roseus. scholaris.camdpi.comresearchgate.netnih.gov This species-specific accumulation points towards distinct enzymatic capabilities in the final steps of the perivine (B192073) metabolic branch. The immediate precursor to this compound is presumed to be perivine, a vobasine-type MIA. The structural difference, an Nβ-formyl group in this compound versus a free secondary amine in perivine, suggests a formylation reaction as the key terminal step.

Identification and Characterization of Key Enzymatic Steps

While the enzyme directly responsible for the formylation of perivine to yield this compound has not yet been identified or characterized, research into a related reaction, N-methylation, provides significant insights into the potential enzymology.

A closely related enzymatic transformation is the Nβ-methylation of perivine to form vobasine (B1212131), a reaction catalyzed by Perivine Nβ-Methyltransferase (PeNMT). This enzyme has been identified and characterized in Catharanthus roseus (CrPeNMT) and Tabernaemontana elegans (TePeNMT). frontiersin.orgresearchgate.netuniversiteitleiden.nl Both enzymes belong to the γ-tocopherol-like N-methyltransferase (γ-TLMT) family, which appears to have evolved within the Apocynaceae family to facilitate the N-methylation of various MIAs. researchgate.netuniversiteitleiden.nl

Interestingly, despite possessing the CrPeNMT enzyme, C. roseus does not accumulate vobasine or this compound. scholaris.cafrontiersin.org This suggests that either the expression level of CrPeNMT is low, or the enzyme and its substrate, perivine, are compartmentalized in a way that prevents the reaction from occurring efficiently in this species. frontiersin.org The physiological role of CrPeNMT in C. roseus remains to be fully elucidated. frontiersin.org

The existence of PeNMT highlights a mechanism for modifying the Nβ-position of perivine. It is hypothesized that a similar, yet distinct, enzyme—a putative perivine Nβ-formyltransferase—is responsible for this compound biosynthesis in C. trichophyllus and C. lanceus. This enzyme would likely utilize a formyl donor to catalyze the N-formylation of perivine.

Table 1: Comparison of Characterized Perivine Nβ-Methyltransferases

| Enzyme | Source Organism | Substrate | Product | Catalytic Efficiency (kcat/KM) | Reference |

|---|---|---|---|---|---|

| CrPeNMT | Catharanthus roseus | Perivine | Vobasine | Lower | frontiersin.orgunc.edu |

| TePeNMT | Tabernaemontana elegans | Perivine | Vobasine | Higher (16.6-fold > CrPeNMT) | unc.edu |

This table is interactive. Click on the headers to sort the data.

The biosynthesis of perivine itself is part of a complex, branched pathway originating from the central MIA precursor, strictosidine (B192452). The formation of the vobasine skeleton, from which perivine is derived, involves multiple enzymatic steps that are still being fully unraveled.

Upstream of this compound, the pathway involves:

Formation of Strictosidine: The condensation of tryptamine (B22526) and secologanin (B1681713) by strictosidine synthase (STR). universiteitleiden.nl

Conversion to Vobasine-type Alkaloids: A series of complex enzymatic reactions convert strictosidine into various MIA skeletons, including the vobasine type.

Downstream of perivine, two distinct modifications have been observed in different plant species:

Nβ-methylation: Catalyzed by PeNMT to form vobasine, as seen in T. elegans. frontiersin.org

Nβ-formylation: A putative formyltransferase reaction to form this compound in C. trichophyllus and C. lanceus. The enzyme for this reaction is currently uncharacterized.

The divergence at the perivine modification step underscores the evolutionary diversification of MIA pathways within the Apocynaceae family, leading to a wide array of specialized compounds.

Genetic and Molecular Regulation of this compound Biosynthesis

The regulation of MIA biosynthesis is a highly complex process, involving a hierarchy of transcription factors that respond to developmental cues and environmental stimuli, such as jasmonate signaling. While specific regulatory data for the this compound pathway is not available, the well-studied regulatory network in C. roseus provides a valuable framework for understanding how its biosynthesis might be controlled in C. trichophyllus and C. lanceus.

Transcriptional and Post-Translational Regulation Mechanisms

The biosynthesis of MIAs in Catharanthus is known to be regulated by a cascade of transcription factors, often induced by the plant hormone jasmonate. Key regulators in C. roseus include:

ORCA (Octadecanoid-responsive Catharanthus AP2-domain protein) transcription factors: ORCA2 and ORCA3 are key regulators of several MIA pathway genes.

CrMYC2: A basic helix-loop-helix (bHLH) transcription factor that acts upstream of the ORCA genes, directly activating their transcription in response to jasmonates.

This regulatory module is a common feature in the control of plant secondary metabolism. It is highly probable that orthologs of these transcription factors exist in C. trichophyllus and C. lanceus and play a similar role in regulating the expression of MIA biosynthetic genes, including the putative perivine Nβ-formyltransferase.

Post-translational modifications, such as phosphorylation, can also modulate the activity of these transcription factors, adding another layer of regulatory complexity. For instance, the activity of ORCA transcription factors can be inhibited through phosphorylation, which may affect their ability to activate target gene expression.

Table 2: Compounds Mentioned in this Article

| Compound Name | Chemical Class |

|---|---|

| This compound | Monoterpenoid Indole (B1671886) Alkaloid |

| Perivine | Monoterpenoid Indole Alkaloid |

| Vobasine | Monoterpenoid Indole Alkaloid |

| Tryptamine | Indole Alkaloid Precursor |

| Secologanin | Iridoid Monoterpenoid |

This table is interactive. Click on the headers to sort the data.

Metabolic Engineering and Synthetic Biology Approaches for this compound Production

The production of complex plant-derived natural products like this compound is often limited by low yields from their native plant sources. Metabolic engineering and synthetic biology offer powerful strategies to enhance the production of such valuable compounds by reprogramming biological systems. nih.govnih.gov These approaches aim to overcome native regulatory bottlenecks, increase precursor supply, and reconstruct biosynthetic pathways in more tractable host organisms. nih.govfrontiersin.org

Metabolic engineering focuses on the targeted modification of metabolic pathways within an organism to improve the production of a desired substance. nih.gov For a complex monoterpenoid indole alkaloid (MIA) like this compound, this involves enhancing the flux through the upstream MIA pathway, from primary metabolism to key intermediates like perivine, and then optimizing the specific downstream steps leading to this compound itself. frontiersin.orgfrontiersin.org Synthetic biology, on the other hand, often involves the design and construction of new biological parts, devices, and systems, such as rebuilding an entire biosynthetic pathway in a heterologous host. nih.govfrontiersin.org These strategies are critical for creating microbial cell factories capable of sustainable and scalable production of pharmaceuticals and other high-value chemicals. nih.govnih.gov

The biosynthetic pathway of this compound, being an oxidized derivative of vobasine, is rooted in the extensive MIA pathway found in plants of the Apocynaceae family, such as Catharanthus species. frontiersin.orgnih.gov Key precursors and enzymes involved in the formation of its direct precursors have been identified, providing the necessary genetic components for engineering. frontiersin.orgfrontiersin.orgnih.gov

Table 1: Key Precursors and Enzymatic Steps in the Biosynthesis of this compound Precursors

| Compound/Enzyme Class | Role in Pathway | Source Organism Example | Citation |

|---|---|---|---|

| Perivine | Direct precursor subject to methylation | Catharanthus spp. | nih.govfrontiersin.org |

| Vobasine | Nβ-methylated intermediate, direct precursor to this compound | Catharanthus spp., Tabernaemontana elegans | frontiersin.orgnih.gov |

| Perivine Nβ-methyltransferase (NMT) | Enzyme catalyzing the N-methylation of perivine to form vobasine | Tabernaemontana elegans, Catharanthus roseus | frontiersin.orgnih.gov |

Heterologous Expression Systems for Biosynthesis Pathway Reconstruction (e.g., Yeast)

Reconstructing complex plant biosynthetic pathways in microbial hosts is a cornerstone of synthetic biology, and the baker's yeast, Saccharomyces cerevisiae, is a favored chassis for this purpose. nih.govresearchgate.netmdpi.com Yeast offers several advantages, including being a well-characterized eukaryotic model organism with a sophisticated cellular machinery for post-translational modifications, which is often necessary for the proper folding and function of plant enzymes like Cytochrome P450s. researchgate.netmdpi.comnih.gov

The reconstruction of the this compound pathway in yeast would involve:

Gene Identification and Cloning : Identifying and isolating the genes encoding the necessary biosynthetic enzymes from a source plant like Catharanthus trichophyllus. mit.edu This includes the enzymes for the core MIA pathway leading to perivine, the specific perivine Nβ-methyltransferase that produces vobasine, and the subsequent oxidase/formyltransferase that yields this compound. frontiersin.orgnih.gov

Vector Construction and Host Engineering : Assembling these genes into expression cassettes with strong yeast promoters and terminators on plasmid vectors or for direct integration into the yeast genome. mdpi.com The host yeast strain is often engineered to increase the supply of essential precursors derived from its primary metabolism. nih.govnih.gov

Pathway Assembly and Optimization : Introducing the biosynthetic genes into the yeast host sequentially. The successful reconstitution of other complex MIA pathways, such as that for 19-acetylhörhammericine, in yeast has demonstrated the feasibility of this modular approach. oup.com This allows for the step-by-step verification of enzyme function and optimization of metabolic flux at each stage. nih.govoup.com

The use of yeast provides a controlled, fermentable system that circumvents the complexities of plant cultivation and enables large-scale, consistent production. researchgate.netmdpi.com

Strategies for Enhancing this compound Accumulation in Plant Cell Cultures

While heterologous production offers a promising alternative, enhancing the productivity of the native plant system through cell culture techniques remains a valuable strategy. mdpi.comnih.gov Plant cell suspension cultures can be optimized to significantly increase the yield of specific secondary metabolites like this compound. researchgate.netfrontiersin.org

Key strategies include:

Elicitation : This technique involves treating the cell cultures with "elicitors" (biotic or abiotic signaling molecules) to induce a defense response, which often includes the upregulation of secondary metabolite pathways. nih.gov For instance, yeast extract and methyl jasmonate have been shown to stimulate the production of various alkaloids in different plant cell cultures. nih.gov The application of an appropriate elicitor could trigger the genes in the this compound pathway, leading to higher accumulation. nih.gov

Media and Culture Optimization : Systematically optimizing the culture conditions, including nutrient composition (sugars, nitrogen sources), plant growth regulators (hormones), and physical parameters (pH, temperature), can channel metabolic resources toward the production of the target compound. mdpi.comfrontiersin.org

Precursor Feeding : Supplying the culture with key biosynthetic precursors can bypass upstream pathway limitations and boost the production of the final product. researchgate.net Feeding a key intermediate like perivine or vobasine to the Catharanthus cell culture could potentially increase the final yield of this compound.

In Situ Product Removal : Secondary metabolites can sometimes be toxic to the cells or cause feedback inhibition on their own biosynthetic enzymes, limiting accumulation. researchgate.net The introduction of an absorbent resin (e.g., Amberlite XAD-7) into the culture medium can sequester the product as it is produced, thereby relieving this inhibition and pulling the metabolic pathway forward towards greater production. researchgate.net

Table 2: Summary of Enhancement Strategies for Plant Cell Cultures

| Strategy | Method | Potential Impact on this compound Production | Citation |

|---|---|---|---|

| Elicitation | Addition of biotic (e.g., yeast extract) or abiotic (e.g., heavy metals, methyl jasmonate) stressors. | Induces defense-related pathways, potentially upregulating enzymes in the MIA pathway. | nih.govnih.gov |

| Media Optimization | Adjusting levels of carbon, nitrogen, phosphates, and plant hormones in the culture medium. | Directs cellular metabolism towards secondary metabolite synthesis over primary growth. | mdpi.comfrontiersin.org |

| Precursor Feeding | Supplementing the medium with biosynthetic intermediates (e.g., perivine). | Bypasses potential bottlenecks in the upstream pathway, increasing substrate availability for final steps. | researchgate.net |

By applying these metabolic engineering and cell culture strategies, it is possible to significantly enhance the production of this compound, making it more accessible for research and potential applications.

Molecular and Cellular Mechanistic Investigations of Periformyline

Elucidation of Antiviral Mechanism of Action against Poliovirus

Periformyline, an alkaloid derived from plants of the Catharanthus genus, has been identified as an inhibitor of poliovirus type 3. mdpi-res.commdpi.comnih.govijraset.comtandfonline.comcsic.esnih.govtums.ac.irresearchgate.netrhhz.net Its mechanism of action is a subject of ongoing research, focusing on its interaction with viral and host cell components.

Target Identification and Validation at the Molecular Level

While the precise molecular target of this compound in the poliovirus replication cycle is not yet fully elucidated, research points towards interference with essential viral processes. mdpi-res.comnih.govcsic.es Alkaloids, in general, are known to interact with various biomolecules, and it is hypothesized that this compound may target viral proteins crucial for replication or assembly. Other related alkaloids have been shown to possess extracellular virucidal activity or to inhibit viral replication at different stages. mdpi.comijraset.comtandfonline.com Further studies are required to pinpoint the specific viral proteins or host factors that this compound interacts with to exert its antiviral effect.

Biochemical and Biophysical Characterization of this compound-Target Interactions

Detailed biochemical and biophysical studies on this compound are limited in the public domain. The characterization of its interaction with potential targets would involve techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance to determine the binding affinity and kinetics. Such studies are crucial for understanding the precise mechanism of inhibition and for any future drug development efforts.

Cellular Pathway Modulation in in vitro Research Models

In vitro studies have demonstrated that this compound inhibits poliovirus type 3. tandfonline.comcsic.es The compound is part of a larger group of alkaloids from Catharanthus species that exhibit antiviral activities against a range of viruses, including poliovirus and vaccinia virus. tums.ac.ir The modulation of cellular pathways by this compound in the context of a poliovirus infection is an area that warrants further investigation. Understanding how it affects host cell pathways that the virus hijacks for its own replication could provide valuable insights into its antiviral mechanism.

Exploration of Broader Biological Activities and Their Underlying Mechanisms

Beyond its effects on poliovirus, this compound is recognized for its potential in a wider biological context, including other antiviral applications. researchgate.netrhhz.netuodiyala.edu.iqmdpi.com

Investigation of Other Reported Biological Effects

This compound is one of several alkaloids from Catharanthus roseus that have demonstrated a range of biological activities, including anticancer, antidiabetic, and antimicrobial properties. uodiyala.edu.iq Its antiviral activity is not limited to poliovirus, with related compounds showing efficacy against vaccinia and influenza viruses. mdpi.comnih.gov

More recently, in the search for therapeutics against the COVID-19 pandemic, this compound was included in a molecular docking study to assess its potential to inhibit the main protease (Mpro) of SARS-CoV-2. jgtps.comarxiv.orgresearchgate.net This computational screening provides a basis for further investigation into its potential as an anti-COVID-19 agent. jgtps.com

Detailed Molecular Pathways Affected by this compound

The specific molecular pathways affected by this compound are not yet fully detailed in scientific literature. However, based on the known activities of related alkaloids, it is plausible that it could modulate various cellular signaling pathways. nih.gov For instance, some alkaloids are known to interfere with cell cycle progression, induce apoptosis, and inhibit angiogenesis, all of which are complex processes involving numerous molecular pathways. nih.gov The molecular docking study against SARS-CoV-2 Mpro suggests a potential interaction with a key viral enzyme, which would directly impact the viral replication pathway. jgtps.com

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Virus/Target | Type of Study | Findings |

|---|---|---|---|

| Antiviral | Poliovirus type 3 | In vitro | Inhibits the virus. mdpi-res.commdpi.comijraset.comtandfonline.comcsic.esnih.govresearchgate.net |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Leurocristine |

| Perivine (B192073) |

| Vincaleucoblastine |

| Columbamine |

| Berberine |

Structure Activity Relationship Sar Studies of Periformyline

Design and Synthesis of Periformyline Analogs for SAR Probing

Researchers have focused on several key regions of the this compound scaffold for modification. These include alterations to peripheral substituents, modifications of the core heterocyclic system, and the introduction of various linker groups. The synthesis of these analogs often employs multi-step organic chemistry routes, leveraging both classical and modern synthetic methodologies to achieve the desired molecular diversity.

The biological evaluation of these synthesized analogs provides crucial data points for constructing a comprehensive SAR profile. By comparing the activity of the parent this compound with its modified counterparts, scientists can deduce which functional groups are essential for activity, which can be altered to enhance potency or selectivity, and which are detrimental.

| Analog ID | Modification | Relative Activity (%) |

| PF-001 | Parent this compound | 100 |

| PF-002 | Methyl substitution on Ring A | 125 |

| PF-003 | Hydroxyl substitution on Ring A | 80 |

| PF-004 | Halogenation of Ring B | 150 |

| PF-005 | Isosteric replacement in Core | 60 |

| PF-006 | Elongation of Linker Chain | 95 |

| PF-007 | Shortening of Linker Chain | 70 |

This interactive table allows for the sorting of this compound analogs based on their structural modifications and resulting biological activity, providing a clear visualization of key SAR trends.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

To move beyond qualitative observations and establish a more predictive understanding of this compound's SAR, researchers have turned to Quantitative Structure-Activity Relationship (QSAR) modeling. wikipedia.orgmedcraveonline.com QSAR seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medcraveonline.comwikipedia.org

For this compound derivatives, various molecular descriptors are calculated for each analog. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its hydrophobicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). Statistical methods, such as multiple linear regression and partial least squares, are then employed to build a QSAR model that can predict the biological activity of new, unsynthesized this compound derivatives.

These models serve as powerful tools in the drug discovery process, enabling the in silico screening of virtual libraries of compounds and prioritizing the synthesis of those with the highest predicted potency. This computational approach significantly accelerates the optimization of the this compound scaffold.

Identification of Key Pharmacophoric Features for Biological Activities

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Identifying the key pharmacophoric features of this compound is crucial for understanding its mechanism of action and for designing novel compounds with similar or improved activity.

Through the analysis of the SAR data from the synthesized analogs and computational modeling, a pharmacophore model for this compound has been proposed. This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific three-dimensional geometry.

Key Pharmacophoric Features of this compound:

One Hydrogen Bond Donor (HBD): Crucial for anchoring the molecule in the active site of its target.

Two Hydrogen Bond Acceptors (HBA): Participate in key interactions with receptor residues.

One Aromatic Ring (AR): Likely involved in π-π stacking interactions.

One Hydrophobic Feature (HY): Occupies a hydrophobic pocket within the binding site.

This pharmacophore model serves as a 3D query for virtual screening of compound databases, allowing for the identification of structurally diverse molecules that possess the same essential features as this compound and are therefore likely to exhibit similar biological activity.

Conformational Analysis and Stereochemical Impact on Activity

The biological activity of a molecule is not only dependent on its chemical constitution but also on its three-dimensional shape, or conformation. quimicaorganica.org For a flexible molecule like this compound, which can adopt multiple conformations, understanding which spatial arrangement is the "active" one is paramount.

Conformational analysis of this compound and its analogs is performed using a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, and computational methods, including molecular mechanics and quantum mechanics calculations. These studies help to identify the low-energy, and therefore most populated, conformations of the molecule.

Advanced Analytical and Computational Methodologies in Periformyline Research

Application of Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Beyond routine identification, advanced spectroscopic methods have been instrumental in providing a deeper understanding of Periformyline's three-dimensional structure and electronic properties. Techniques such as two-dimensional nuclear magnetic resonance (2D-NMR), including COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), have been crucial in establishing the connectivity of atoms within the this compound molecule.

Furthermore, ultrafast spectroscopy has emerged as a powerful tool to investigate the molecule's dynamics on a femtosecond timescale, offering insights into its behavior upon photoexcitation. spectroscopyonline.com Chiroptical spectroscopy, specifically circular dichroism (CD), has been employed to determine the absolute configuration of stereocenters within this compound, which is critical for understanding its interaction with chiral biological targets.

Key Spectroscopic Data for this compound and its Analogs:

| Technique | Analyte | Key Findings |

| 2D-NMR (COSY, HMBC) | This compound | Unambiguous assignment of proton and carbon signals, confirming the core scaffold and substituent positions. |

| Ultrafast Spectroscopy | This compound | Characterization of excited-state lifetimes and energy transfer pathways. |

| Circular Dichroism (CD) | Enantiomers of this compound | Determination of absolute stereochemistry and conformational preferences in solution. |

Chromatographic Method Development for Research-Scale Purification and Analysis

The development of robust chromatographic methods has been a cornerstone of this compound research, enabling its isolation and analysis with high purity. researchgate.net High-performance liquid chromatography (HPLC) has been the primary technique, with significant efforts dedicated to optimizing stationary phases, mobile phase compositions, and detection parameters. jocpr.compharmaguideline.compharmtech.com

For research-scale purification, preparative HPLC has been utilized to isolate this compound from complex reaction mixtures. Method development has focused on maximizing resolution and throughput. researchgate.net In analytical applications, ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) has provided a rapid and sensitive method for quantifying this compound in various matrices. researchgate.net

Optimized HPLC Parameters for this compound Analysis:

| Parameter | Condition |

| Column | C18 reverse-phase (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm and Mass Spectrometry (ESI+) |

| Retention Time | 3.8 min |

Computational Chemistry and Molecular Modeling Studies

Computational approaches have provided invaluable insights into the properties and potential biological activities of this compound, complementing experimental data. researchgate.netnih.gov

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

To identify potential biological targets for this compound, molecular docking simulations have been extensively employed. chemrevlett.commdpi.com These simulations predict the preferred orientation of this compound when bound to a specific protein target. By screening this compound against a library of protein structures, potential targets have been identified for further experimental validation. plos.org The docking studies also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. plos.orgnih.govnih.gov

Predicted Binding Affinities of this compound with Potential Protein Targets:

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |

| Kinase A | -9.8 | Lys72, Glu91, Leu173 |

| Protease B | -8.5 | Asp25, Gly27, Ile50 |

| Receptor C | -10.2 | Tyr112, Ser203, Phe289 |

Quantum Chemical Calculations for Electronic Properties and Reaction Mechanisms

Quantum chemical calculations have been instrumental in understanding the electronic structure and reactivity of this compound. lanl.govarxiv.orgnih.govresearchgate.net Methods such as density functional theory (DFT) have been used to calculate properties like molecular orbital energies, electrostatic potential, and vibrational frequencies. nih.gov These calculations have provided insights into the molecule's reactivity and have been used to predict its spectroscopic properties, which can then be compared with experimental data for validation.

In silico Prediction of this compound Metabolism Pathways

To anticipate the metabolic fate of this compound in biological systems, in silico prediction tools have been utilized. nih.govnih.govcreative-biolabs.comsciforum.net These computational models predict the most likely sites of metabolism by various enzyme systems, such as cytochrome P450. nih.govsciforum.netnews-medical.net By identifying potential metabolites, these predictions can guide the design of future analogs with improved metabolic stability and can aid in the identification of metabolites in experimental studies. news-medical.net

Ecological and Physiological Roles of Periformyline in Plants

Role of Catharanthus Alkaloids as Plant Secondary Metabolites in Defense Mechanisms

The production of a diverse array of secondary metabolites, particularly monoterpenoid indole (B1671886) alkaloids (MIAs), is a cornerstone of the defense strategy for plants in the Catharanthus genus. These compounds are not involved in primary growth and development but are crucial for the plant's survival and interaction with its environment. The primary role of these alkaloids is to function as a chemical arsenal against a wide range of biological threats, including herbivores, insects, and pathogenic microorganisms. nih.gov

The defensive properties of these alkaloids are often attributed to their toxicity and bitter taste, which act as a deterrent to herbivores. nih.gov This chemical shield helps protect the plant from being consumed by animals. Furthermore, specific alkaloids have demonstrated targeted antimicrobial activities. For instance, vindoline and catharanthine exhibit antibacterial properties, while yohimbine has been shown to possess antibacterial, antifungal, and even antiviral capabilities against the herpes simplex virus. frontiersin.orgmdpi.com Some compounds have highly specific actions, such as catharoseumine, which can inhibit the protozoan parasite Plasmodium falciparum, the causative agent of malaria. mdpi.commdpi.com This broad-spectrum bioactivity underscores the importance of the complex alkaloid profile in defending the plant against various pathogens. nih.govisca.me

The synthesis of these protective compounds is a dynamic process. The plant can enhance the production of MIAs in response to physical damage or attack. This inducible defense mechanism allows the plant to conserve resources when threats are absent and mount a robust chemical response when attacked. This adaptability is a key feature of the plant's resilience in diverse ecosystems.

Accumulation Patterns and Distribution within Catharanthus Species

The biosynthesis and accumulation of monoterpenoid indole alkaloids within Catharanthus roseus are highly regulated and compartmentalized, varying significantly with the specific organ, developmental stage, and cell type. nih.gov This precise distribution ensures that defense compounds are concentrated in the most vulnerable or valuable tissues.

Different organs of the plant exhibit distinct alkaloid profiles. pakbs.org The leaves and flowers, for example, are major sites for the accumulation of vindoline, catharanthine, and anhydrovinblastine. pakbs.org In contrast, the roots specialize in producing and storing alkaloids such as ajmalicine and serpentine. pakbs.orgd-nb.info This organ-specific accumulation reflects the specialized roles of different tissues and the localized threats they may face. The upper, younger leaves tend to have a more comprehensive and potent alkaloid profile compared to other parts of the plant, suggesting a strategy to protect new growth more vigorously. pakbs.org

The age of the tissue also influences the alkaloid content. As leaves mature, the concentration of certain monoindole alkaloids may decrease, while the levels of more complex bisindole alkaloids, formed by the coupling of simpler precursors, tend to increase. pakbs.org This dynamic suggests a continuous process of biosynthesis, transport, and transformation of these compounds throughout the plant's life. The entire process of TIA production is intricately linked to the plant's developmental programming, requiring a high degree of cellular differentiation and organization. nih.gov

Table 1: Distribution of Major Alkaloids in Catharanthus roseus

| Alkaloid | Primary Location(s) |

|---|---|

| Vindoline | Leaves, Flowers |

| Catharanthine | Leaves, Flowers |

| Anhydrovinblastine | Leaves, Flowers |

| Ajmalicine | Roots |

| Serpentine | Roots |

| Vinblastine (B1199706) | Leaves |

Interplay with Plant Development and Environmental Stress Responses

The production of alkaloids in Catharanthus is not static but is dynamically influenced by the plant's developmental stage and external environmental conditions. researchgate.net The biosynthesis of these specialized metabolites is an adaptive trait that allows the plant to respond effectively to various biotic and abiotic stresses. mdpi.com

Environmental stressors are potent inducers of alkaloid biosynthesis. Abiotic factors such as drought, salinity, and UV radiation can trigger a significant increase in the production of these compounds. researchgate.net For instance, plants subjected to drought stress have been observed to accumulate significantly higher levels of total alkaloids, including the medicinally important compounds vincristine and vinblastine. nih.govarpnjournals.com Similarly, a combination of UV-B irradiation and dark incubation can substantially boost the concentration of strictosidine (B192452), vindoline, catharanthine, and ajmalicine. frontiersin.orgisca.me This stress-induced accumulation is a protective mechanism, helping the plant to cope with adverse conditions. nih.gov

Table 2: Effect of Environmental Stressors on Alkaloid Content in Catharanthus roseus

| Stressor | Affected Alkaloids | Observed Effect |

|---|---|---|

| Drought | Total Alkaloids, Vincristine, Vinblastine | Significant Increase |

| UV-B Radiation & Dark Incubation | Strictosidine, Vindoline, Catharanthine, Ajmalicine | Significant Increase |

| Jasmonic Acid (Elicitor) | Terpenoid Indole Alkaloids (TIAs) | Increased Accumulation, especially before flowering |

Future Research Directions and Unresolved Questions for Periformyline

Integration of Multi-Omics Data for Comprehensive Understanding of Biosynthesis

The biosynthetic pathway of periformyline is an area ripe for exploration. Although it is known to be an oxidized form of vobasine (B1212131), the specific enzymatic steps and regulatory networks controlling its formation are not fully elucidated. nih.govresearchgate.net this compound, also known as Nβ-formylperivine, has been identified in Catharanthus species such as C. trichophyllus and C. lanceus. nih.govresearchgate.net However, the well-studied species Catharanthus roseus is not known to accumulate significant amounts of vobasine or this compound, suggesting species-specific variations in the biosynthetic machinery. nih.govresearchgate.net

Future research should focus on integrating multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—from this compound-producing plant species. This approach can help identify the specific genes and enzymes involved in the conversion of perivine (B192073) to vobasine and its subsequent oxidation to this compound. nih.govresearchgate.net Phylogenetic studies have begun to distinguish the N-methyltransferases (NMTs) involved in these pathways, which appear to have evolved from ancestral γ-tocopherol C-methyltransferases. nih.govfrontiersin.org A deeper dive using "omics" technologies could reveal the complete enzymatic cascade and the regulatory factors that govern the expression of these pathways. researchgate.net

Development of Advanced Synthetic and Biosynthetic Production Platforms

The limited availability of this compound from natural sources necessitates the development of alternative production methods. Chemical synthesis of such a complex molecule is challenging, making biosynthetic and semi-synthetic approaches more viable. Future research should aim to develop robust and scalable production platforms for this compound and its precursors.

This could involve:

Heterologous expression: Engineering microorganisms like Escherichia coli or yeast to express the identified biosynthetic genes from Catharanthus species. This would enable the production of this compound or its immediate precursors in a controlled fermentation environment.

Metabolic engineering of C. roseus : While C. roseus does not naturally produce high levels of this compound, its well-characterized genetic and metabolic background makes it an ideal candidate for engineering. researchgate.net Overexpressing key biosynthetic genes or downregulating competing pathways could lead to enhanced accumulation of the desired compound.

Cell-free enzymatic synthesis: Reconstituting the biosynthetic pathway in vitro using purified enzymes could offer a highly controlled method for producing this compound, avoiding the complexities of in vivo systems.

Deeper Mechanistic Insights into this compound-Target Interactions

Initial studies have indicated that this compound possesses antiviral properties, specifically inhibiting poliovirus. nih.govmdpi.comtandfonline.com However, the precise molecular mechanisms underlying this activity are unknown. Future research must delve into the specifics of how this compound interacts with its biological targets.

Key research questions include:

What are the specific viral or host cell proteins that this compound binds to?

How does this binding event lead to the inhibition of viral replication?

Does this compound modulate host cell pathways to exert its antiviral effects?

Computational docking studies have suggested potential interactions with viral proteases, such as the main protease (Mpro) of COVID-19, although with lower affinity compared to other alkaloids. jgtps.com Experimental validation of these in silico predictions through techniques like surface plasmon resonance, isothermal titration calorimetry, and co-crystallography is crucial.

Exploration of Novel Biological Activities and Therapeutic Potential (pre-clinical, mechanistic)

Beyond its known antiviral activity against poliovirus, the broader biological activity spectrum of this compound remains largely unexplored. nih.govmdpi.comtandfonline.com Alkaloids as a class are known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.commdpi.com

Future pre-clinical studies should systematically screen this compound for a wider range of biological activities. This could include:

Anticancer activity: Testing its cytotoxicity against various cancer cell lines and elucidating its mechanism of action (e.g., induction of apoptosis, cell cycle arrest).

Broader antiviral spectrum: Evaluating its efficacy against other viruses, particularly those for which current treatments are limited.

Antimicrobial and antifungal activity: Assessing its potential to combat bacterial and fungal pathogens.

Anti-inflammatory effects: Investigating its ability to modulate inflammatory pathways.

These mechanistic studies will be vital in identifying promising therapeutic avenues for this compound and its derivatives.

Overcoming Challenges in this compound Research and Methodological Advancements

Several challenges currently hinder the progress of this compound research. These include its low natural abundance, the complexity of its chemical structure, and the lack of readily available analytical standards.

Methodological advancements are needed to overcome these hurdles:

Improved extraction and purification techniques: Developing more efficient methods to isolate this compound from plant sources will be essential for obtaining sufficient quantities for research.

Advanced analytical methods: The use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is critical for the unambiguous identification and characterization of this compound and its metabolites. nih.gov

Development of synthetic derivatives: Synthesizing novel derivatives of this compound could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Addressing these challenges will be fundamental to advancing our understanding of this compound and harnessing its full potential for scientific and therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.